molecular formula C15H12N2O B12851601 N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide

N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B12851601
M. Wt: 236.27 g/mol
InChI Key: ZHDFYXDAIUFTQI-UHFFFAOYSA-N
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Description

N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H12N2O It is a derivative of biphenyl, featuring a cyano group (-CN) and an acetamide group (-CONH2) attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-cyanobiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

[ \text{4-Cyanobiphenyl} + \text{Acetic Anhydride} \xrightarrow{\text{Catalyst}} \text{N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate the function of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4’-Hydroxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a hydroxy group instead of a cyano group.

    N-(4’-Methoxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a methoxy group instead of a cyano group.

    N-(4’-Amino[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness

N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications. Additionally, the combination of the cyano and acetamide groups may enhance its interaction with biological targets, offering potential therapeutic benefits.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[4-(4-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3,(H,17,18)

InChI Key

ZHDFYXDAIUFTQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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